

Commercial Suppliers of Research-Grade Remdesivir-d4: A Technical Guide

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Compound of Interest

Compound Name: *Remdesivir-d4*

Cat. No.: *B15567205*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of research-grade **Remdesivir-d4**, a deuterated internal standard crucial for the accurate quantification of the antiviral agent Remdesivir. This document details supplier specifications, analytical methodologies, and the biochemical pathways relevant to Remdesivir's mechanism of action.

Commercial Supplier Specifications

The following table summarizes the quantitative data for commercially available research-grade **Remdesivir-d4** from prominent suppliers. This information is critical for the selection of the most suitable material for specific research applications.

Supplier	Product Name	CAS Number	Molecular Formula	Purity/Iso topic Enrichment	Formulation	Storage
Cayman Chemical	Remdesivir-d4	2738376-82-2	C ₂₇ H ₃₁ D ₄ N ₆ O ₈ P	≥99% deuterated forms (d ₁ -d ₄)	Solid	-20°C
MedChem Express	Remdesivir-d4	2738376-82-2	C ₂₇ H ₃₁ D ₄ N ₆ O ₈ P	Not explicitly stated	Solid	-20°C (3 years)
Simson Pharma	Remdesivir D4	1809249-37-3 (Unlabelled)	Not explicitly stated	Certificate of Analysis provided	Custom Synthesis	Not explicitly stated

Experimental Protocols

Quantification of Remdesivir in Human Plasma using LC-MS/MS with Remdesivir-d4 Internal Standard

This protocol provides a general framework for the quantitative analysis of Remdesivir in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and **Remdesivir-d4** as an internal standard.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

2.1.1. Materials and Reagents

- Remdesivir analytical standard
- **Remdesivir-d4** internal standard
- Human plasma (blank)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)

- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Zinc Sulfate (optional, for protein precipitation)[3][4]

2.1.2. Sample Preparation

- Spiking of Internal Standard: To a 50 μ L aliquot of human plasma, add a known concentration of **Remdesivir-d4** solution in methanol.
- Protein Precipitation: Add 75 μ L of methanol (containing the internal standard) and 5 μ L of 1 M ZnSO₄ to the plasma sample.[3][4] Vortex vigorously to precipitate proteins.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.1.3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column, such as a Phenomenex Synergi HPLC Fusion-RP (100 \times 2 mm, 4 μ m) or an Acquity UPLC HSS T3 column (2.1 \times 50 mm, 1.8 μ m).[1][6]
- Mobile Phase: A gradient elution using a mixture of water with formic acid and acetonitrile with formic acid is typically employed.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for Remdesivir and **Remdesivir-d4**. For example:
 - Remdesivir: m/z 603.3 \rightarrow m/z 200.0 and m/z 229.0[3][4]

- Remdesivir-¹³C₆ (as an alternative internal standard): m/z 609.3 → m/z 206.0[3][4]

2.1.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of Remdesivir to **Remdesivir-d4** against the concentration of Remdesivir standards. Use this curve to determine the concentration of Remdesivir in the unknown plasma samples.

In Vitro Antiviral Activity Assay

This protocol outlines a general method to assess the antiviral activity of Remdesivir against a virus, such as SARS-CoV-2, in a cell culture model.[7][8][9][10][11]

2.2.1. Materials and Reagents

- Vero E6 cells (or other susceptible cell line)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Virus stock (e.g., SARS-CoV-2)
- Remdesivir
- Cell viability assay reagent (e.g., MTT, MTS)
- Crystal violet solution

2.2.2. Procedure

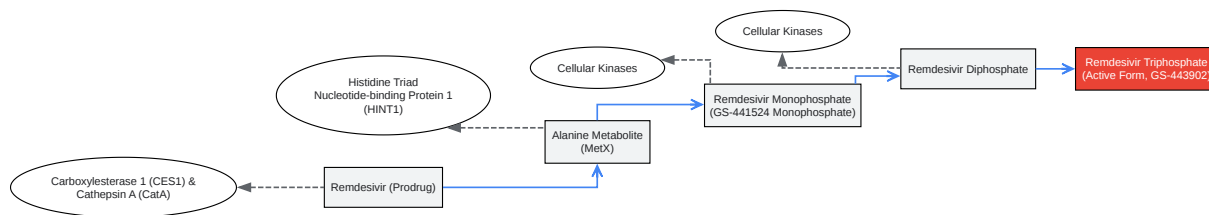
- Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
- Drug Treatment: Prepare serial dilutions of Remdesivir in culture medium and add them to the cells.
- Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

- Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 48-72 hours.
- Assessment of Antiviral Activity:
 - CPE Inhibition Assay: Observe the cells under a microscope for the inhibition of virus-induced CPE. The concentration of Remdesivir that inhibits CPE by 50% (EC_{50}) can be determined.
 - Plaque Reduction Assay: For viruses that form plaques, a plaque reduction assay can be performed. After infection and drug treatment, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells. Plaques are then stained with crystal violet and counted. The EC_{50} is the concentration that reduces the number of plaques by 50%.[\[10\]](#)
 - Viral RNA Quantification: The amount of viral RNA in the culture supernatant can be quantified by quantitative reverse transcription PCR (qRT-PCR).[\[7\]](#)[\[8\]](#) The EC_{50} is the concentration that reduces viral RNA levels by 50%.
- Cytotoxicity Assay: In parallel, assess the cytotoxicity of Remdesivir on uninfected cells using a cell viability assay to determine the 50% cytotoxic concentration (CC_{50}). The selectivity index (SI), calculated as CC_{50}/EC_{50} , is a measure of the drug's therapeutic window.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-443902. This multi-step process is initiated by the action of cellular esterases and phosphoramidases.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

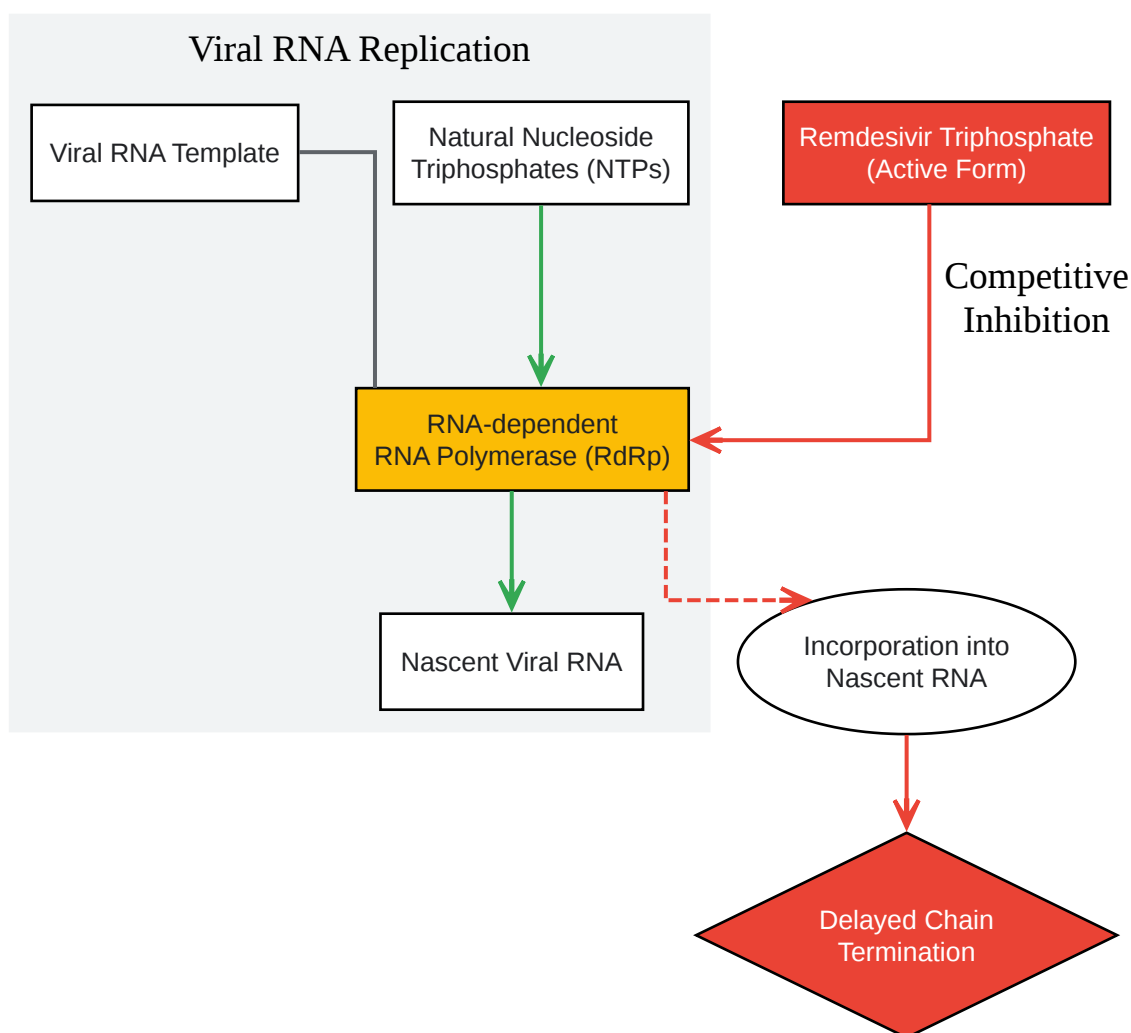


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Metabolic activation pathway of Remdesivir.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The active triphosphate form of Remdesivir acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. It gets incorporated into the nascent viral RNA chain, leading to delayed chain termination.^{[14][17][18][19][20]}

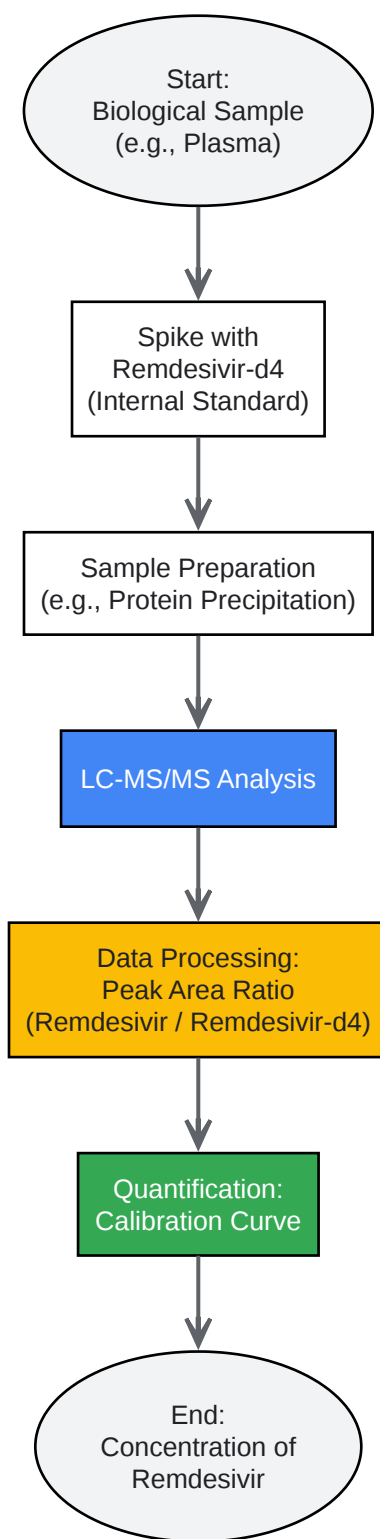


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Mechanism of action of Remdesivir.

Experimental Workflow: Quantification using Remdesivir-d4

The following diagram illustrates a typical workflow for the quantification of Remdesivir in a biological sample using **Remdesivir-d4** as an internal standard.



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Workflow for Remdesivir quantification.

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